molecular formula C7H8N2O3 B123997 3-Methoxy-4-methyl-2-nitropyridine CAS No. 155789-92-7

3-Methoxy-4-methyl-2-nitropyridine

Cat. No.: B123997
CAS No.: 155789-92-7
M. Wt: 168.15 g/mol
InChI Key: LNAFAKGSYGVWPV-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-2-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Molecular Analysis and Spectroscopy

Research has also been conducted on the conformational stability, vibrational spectroscopic studies, and theoretical analyses (HOMO–LUMO, NBO) of nitropyridine derivatives. These studies provide insights into molecular stability, bond strength, and electronic properties, which are crucial for understanding the reactivity and potential applications of these compounds in materials science and molecular engineering (V. Balachandran, A. Lakshmi, A. Janaki, 2012).

X-ray and Spectroscopic Analysis

The structural features of nitropyridine derivatives have been explored through X-ray analysis, IR, NMR, and electronic spectroscopy. These studies highlight the importance of detailed structural analysis in the development of novel compounds with specific optical properties, which could have applications in fluorescence spectroscopy and materials design (Marijana Jukić et al., 2010).

Chemical Reactivity and Synthetic Applications

Research into the reactivity and synthetic applications of nitropyridine derivatives reveals their potential in forming complex organic compounds. Studies on the synthesis of isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles demonstrate the versatility of nitropyridine derivatives in organic synthesis, providing pathways to novel heterocyclic compounds with possible pharmaceutical applications (J. Khalafy et al., 2002).

Vibrational Spectroscopy and Molecular Structure

Further investigations into the molecular structure and vibrational spectroscopy of nitropyridine derivatives using density functional theory (DFT) have provided detailed insights into their electronic and optical properties. These studies underscore the potential of nitropyridine derivatives in the development of new materials with specific electronic and optical characteristics, relevant to fields such as optoelectronics and photonics (S. Premkumar et al., 2015).

Properties

IUPAC Name

3-methoxy-4-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAFAKGSYGVWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565601
Record name 3-Methoxy-4-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155789-92-7
Record name 3-Methoxy-4-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-methyl-2-nitropyridine (5 g) was dissolved in dimethylformamide (50 ml), added with cesium carbonate (11.6 g) and methyl iodide (13.7 g), and then the mixture was stirred overnight at room temperature. The reaction mixture was added with ethyl acetate and hexane, washed with water and dried over magnesium sulfate, and then the solvent was evaporated under reduced pressure to obtain the title compound (quantitative).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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